N-(4-sulfamoylnaphthalen-1-yl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylnaphthalen-1-yl)propanamide typically involves the reaction of 4-aminonaphthalene-1-sulfonamide with propanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylnaphthalen-1-yl)propanamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-sulfamoylnaphthalen-1-yl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-sulfamoylnaphthalen-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with cellular pathways involved in cell growth and proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)propanamide: Similar structure but with a phenyl group instead of a naphthyl group.
N-(4-sulfamoylbenzyl)propanamide: Contains a benzyl group instead of a naphthyl group.
N-(4-sulfamoylnaphthalen-1-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(4-sulfamoylnaphthalen-1-yl)propanamide is unique due to its naphthyl group, which imparts distinct chemical and biological properties compared to its phenyl and benzyl analogs . The naphthyl group enhances the compound’s ability to interact with aromatic amino acids in proteins, potentially increasing its binding affinity and specificity .
Biological Activity
N-(4-sulfamoylnaphthalen-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide moiety linked to a naphthalene derivative via a propanamide group. Its structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, which is pivotal for its pharmacological profile.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors. Notably, sulfonamides are known for their role in inhibiting carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and fluid secretion in various tissues.
Inhibition of Carbonic Anhydrases
Research indicates that sulfonamide derivatives can effectively inhibit human carbonic anhydrases (hCAs), which are implicated in numerous physiological processes. For instance, studies have shown that certain sulfonamide compounds exhibit strong binding affinities for hCA II, leading to significant inhibition of enzyme activity. The inhibition mechanism typically involves the formation of a sulfonamide-enzyme complex, which disrupts the catalytic function of the enzyme .
Antitumor Activity
Recent studies have explored the antitumor potential of this compound and related compounds. A series of experiments demonstrated that compounds featuring similar structural motifs exhibited cytotoxic effects against various cancer cell lines. For example, a study involving 4-(aminomethyl)benzamide derivatives showed promising results in inhibiting tumor growth by targeting receptor tyrosine kinases, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Sulfonamides have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In vitro assays indicated that related sulfonamide compounds could reduce COX-2 expression significantly, providing insights into their therapeutic applications in treating inflammatory diseases .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Theoretical studies using computational models such as SwissADME have suggested favorable absorption and distribution characteristics for this compound. However, further experimental validation is necessary to determine its bioavailability and metabolic pathways .
Case Studies
Several case studies have highlighted the clinical relevance of sulfonamide derivatives in treating various conditions:
- Case Study on Antitumor Activity : A clinical trial involving patients with advanced solid tumors treated with a novel sulfonamide derivative demonstrated a measurable reduction in tumor size in 30% of participants. This underscores the potential application of compounds like this compound in oncology.
- Case Study on Anti-inflammatory Effects : In a cohort study examining patients with rheumatoid arthritis, administration of a sulfonamide-based compound resulted in significant improvement in symptoms and reduced inflammatory markers compared to baseline measurements.
Properties
Molecular Formula |
C13H14N2O3S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
N-(4-sulfamoylnaphthalen-1-yl)propanamide |
InChI |
InChI=1S/C13H14N2O3S/c1-2-13(16)15-11-7-8-12(19(14,17)18)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,15,16)(H2,14,17,18) |
InChI Key |
NSVIIGYLOOHSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N |
Origin of Product |
United States |
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